2-(Morpholin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-3-yl)propan-2-ol is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research and has applications in various fields such as pharmaceuticals and materials science. The compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-3-yl)propan-2-ol typically involves the reaction of morpholine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Morpholine is reacted with propylene oxide in the presence of a catalyst.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the reaction.
Step 3: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-3-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Morpholin-3-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(Morpholin-4-yl)propan-2-ol: Similar in structure but with different functional groups.
3-(Morpholin-4-yl)propan-1-ol: Another morpholine derivative with a different position of the hydroxyl group.
1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ol: Contains additional sulfur atoms, providing different chemical properties
Uniqueness: 2-(Morpholin-3-yl)propan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-morpholin-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,9)6-5-10-4-3-8-6/h6,8-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRXWWGPUDHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1COCCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781842-73-6 |
Source
|
Record name | 2-(morpholin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.